molecular formula C14H16N4O3 B2665033 2-ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine CAS No. 2034552-84-4

2-ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B2665033
CAS No.: 2034552-84-4
M. Wt: 288.307
InChI Key: UTKRGOZDOXTIEF-UHFFFAOYSA-N
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Description

2-Ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with an ethoxy group and a pyrrolidine ring attached to an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be formed through the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent . The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

2-Ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxadiazole and pyrrolidine rings enhances its potential as a versatile compound in drug discovery and development .

Properties

IUPAC Name

(6-ethoxypyridin-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-2-20-12-4-3-10(7-15-12)14(19)18-6-5-11(8-18)13-16-9-21-17-13/h3-4,7,9,11H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKRGOZDOXTIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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